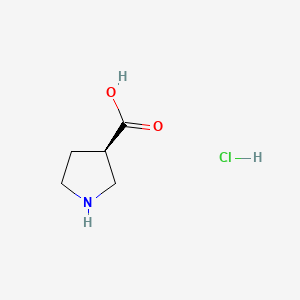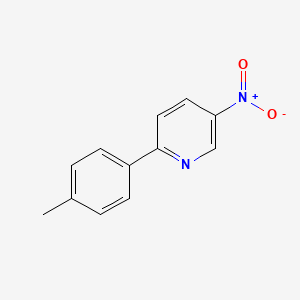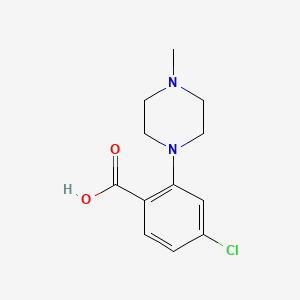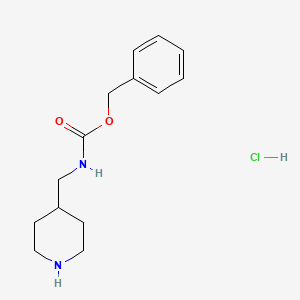
(R)-pyrrolidine-3-carboxylic acid hydrochloride
Descripción general
Descripción
®-pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a building block in the synthesis of more complex molecules. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with ®-pyrrolidine-3-carboxylic acid.
Hydrochloride Formation: The carboxylic acid is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-pyrrolidine-3-carboxylic acid hydrochloride may involve:
Large-Scale Synthesis: Utilizing batch reactors where the starting material is mixed with hydrochloric acid.
Purification: The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
®-pyrrolidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
®-pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which ®-pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, ionic interactions, and hydrophobic effects, which stabilize the compound within the active site of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(S)-pyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of ®-pyrrolidine-3-carboxylic acid hydrochloride, with similar chemical properties but different biological activities.
Pyrrolidine-2-carboxylic acid hydrochloride: A structural isomer with the carboxylic acid group at a different position on the pyrrolidine ring.
Proline hydrochloride: Another pyrrolidine derivative, commonly used in peptide synthesis.
Uniqueness
®-pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it a valuable tool in asymmetric synthesis and chiral resolution processes.
Propiedades
IUPAC Name |
(3R)-pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLYMMIZJWYJG-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656411 | |
| Record name | (3R)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202245-51-9 | |
| Record name | (3R)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-pyrrolidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene](/img/structure/B598075.png)


![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)


![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)

![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)
![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)



